molecular formula C18H9F3N2O B2578402 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-50-7

3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2578402
CAS No.: 147508-50-7
M. Wt: 326.278
InChI Key: CNDITQVEPOHLRX-UHFFFAOYSA-N
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Description

3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further fused to an indeno-pyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the phenyl ring or the indeno-pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspases and cell death . The compound’s trifluoromethyl group enhances its binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.

    Indeno-pyridazinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one is unique due to the combination of its trifluoromethyl group and indeno-pyridazinone core. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and materials science .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N2O/c19-18(20,21)11-5-3-4-10(8-11)15-9-14-16(23-22-15)12-6-1-2-7-13(12)17(14)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDITQVEPOHLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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